2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZVXWYKDDCBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid, furan, and thiophene derivatives.
Formation of Intermediate: The furan and thiophene rings are functionalized to introduce the necessary substituents. This can involve halogenation, lithiation, or other functional group transformations.
Coupling Reactions: The functionalized furan and thiophene derivatives are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of derivatives similar to 2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide as antiviral agents. Research indicates that compounds with similar structures exhibit significant activity against various viral pathogens. For instance, certain N-heterocycles have shown promise as antiviral agents due to their ability to inhibit viral replication mechanisms .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives containing thiophene rings have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further development in cancer therapy .
Antiparasitic Activity
Research into related compounds has revealed promising antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The modifications in the benzamide structure can enhance metabolic stability and efficacy against parasitic infections .
Case Study 1: Antiviral Efficacy
A study published in MDPI evaluated a series of synthesized compounds based on furan and thiophene derivatives for their antiviral properties. The findings suggested that modifications similar to those in this compound could lead to enhanced antiviral efficacy against emerging viral strains .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, researchers synthesized various benzamide derivatives and tested them against several cancer cell lines. The results indicated that compounds with specific substitutions on the benzamide ring exhibited significant growth inhibition of cancer cells. This underscores the potential application of this compound in oncological research .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain.
- Key differences : Lacks fluorine substituents and heterocyclic thiophene/furan groups.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
N-(2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
- Structure: Benzamide with a trifluoromethyl group and a thieno-pyrazole side chain.
- Key differences : Incorporates a pyrazole-thiophene fused ring system instead of a standalone thiophene-furan motif.
- Relevance : Demonstrates the importance of fluorine/trifluoromethyl groups in enhancing metabolic stability and binding affinity .
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide
- Structure: Benzamide with a thioether-linked thiophenmethyl group and a pyridine-cyano substituent.
- Activity : Part of a series evaluated for antiviral and anticancer properties, highlighting the role of thiophene in modulating bioactivity .
N-(2-amino-5-(thiophen-2-yl)phenyl)-4-((5-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)pentanamido)methyl)benzamide (PSP15)
- Structure : Benzamide with a thiophen-2-yl-substituted aniline and a complex peptidomimetic side chain.
- Key differences : Extended side chain with HDAC-targeting motifs; thiophene is directly bonded to a phenyl ring.
- Activity : Designed as a histone deacetylase (HDAC) inhibitor, emphasizing the versatility of benzamide-thiophene hybrids in epigenetics .
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Furan vs. Thiophene : The furan-3-yl group introduces oxygen-based polarity, contrasting with sulfur-containing thiophene derivatives (e.g., compounds in ), which may alter solubility and π-π stacking interactions.
Bioactivity Trends
- Thiophene-containing benzamides : Frequently associated with kinase or enzyme inhibition (e.g., HDAC, DprE1), as seen in .
- Furan derivatives : Less common in the provided evidence, but furan’s electron-rich nature could favor interactions with nucleophilic residues in target proteins .
Physicochemical Metrics
- Melting Point : Fluorine substituents may reduce symmetry and lower the melting point compared to Rip-B (90°C) .
Biological Activity
The compound 2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Difluorinated Benzene Moiety : Enhances stability and lipophilicity.
- Furan Ring : Known for its ability to interact with biological membranes.
- Thiophene Ring : May facilitate interactions with proteins.
These functional groups suggest potential applications in various therapeutic areas, particularly in targeting specific enzymes or receptors.
The biological activity of this compound is primarily attributed to its sulfonamide group , which can mimic natural substrates and inhibit specific enzymes. The interactions with biological targets can lead to:
- Inhibition of Enzymes : By binding to active sites, the compound may prevent substrate access.
- Modulation of Biological Pathways : Influences pathways related to inflammation and microbial resistance.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported the minimum inhibitory concentration (MIC) values of below 1 μg/mL against Bacillus subtilis and Staphylococcus aureus .
Anti-inflammatory Effects
Research has suggested that compounds containing similar structural motifs can exert anti-inflammatory effects. The presence of the furan and thiophene rings may enhance interactions with inflammatory mediators, potentially leading to reduced inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Starting Materials : 2,6-difluorobenzoyl chloride and thiophene derivatives.
- Reaction Conditions : Conducted under inert atmosphere conditions with bases such as triethylamine to neutralize byproducts.
- Purification : Achieved through recrystallization or chromatography .
Study on Antibacterial Activity
In a study evaluating a series of benzamide derivatives, compounds with structural similarities to this compound were synthesized and tested for antibacterial activity. The results indicated significant cell division inhibitory activities against Bacillus subtilis and other bacterial strains, with MIC values ranging from 0.25 to 1 μg/mL .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 0.25 | Bacillus subtilis |
| 2 | <10 | Staphylococcus aureus |
| 3 | <1 | Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide, and how can purity be validated?
- Methodological Answer : A common approach involves coupling 2,6-difluorobenzoyl chloride with a thiophen-ethylamine intermediate under anhydrous conditions. For example, NaH in THF can facilitate deprotonation of the amine precursor, followed by nucleophilic acyl substitution . Purity validation should include thin-layer chromatography (TLC) with silica gel plates and nuclear magnetic resonance (NMR) spectroscopy (e.g., 400 MHz in DMSO-d6) to confirm structural integrity and absence of byproducts .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, derivatives of difluorobenzamide have been crystallized and analyzed using SCXRD to resolve bond angles, dihedral angles, and packing interactions . Alternative methods include high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) to validate functional groups like the benzamide carbonyl (C=O stretch ~1650 cm<sup>−1</sup>) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer : Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to avoid hydrolysis of reactive intermediates. Reactions should be conducted under inert gas (N2 or Ar) to prevent oxidation of thiophene or furan moieties. Temperature control (0–25°C) is critical during exothermic steps, such as acyl chloride additions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Replicate experiments under standardized protocols (e.g., MTT assays for cytotoxicity).
- Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to cross-validate results .
- Apply statistical tools (e.g., ANOVA) to differentiate signal noise from true biological effects .
Q. What strategies can optimize the compound’s bioavailability for pharmacological studies?
- Methodological Answer :
- Lipinski’s Rule Analysis : Evaluate logP (octanol-water partition coefficient) and polar surface area (PSA) to predict membrane permeability. Modifications like PEGylation or prodrug design can enhance solubility .
- In Silico Modeling : Use tools like SwissADME to predict absorption and metabolism .
- Formulation Studies : Test nanoemulsions or cyclodextrin complexes to improve aqueous stability .
Q. What mechanistic hypotheses explain its potential antiviral or anticancer activity?
- Methodological Answer : Difluorobenzamide derivatives may inhibit viral proteases or disrupt cellular kinases. For example:
- Enzymatic Assays : Test inhibition of SARS-CoV-2 M<sup>pro</sup> or human kinase targets (e.g., EGFR) using fluorescence-based assays .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., AutoDock Vina) to identify key residues (e.g., hydrogen bonding with fluorine atoms) .
- Transcriptomics : Profile gene expression changes in treated cancer cells to uncover pathways affected (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can researchers address low yields in multi-step syntheses?
- Methodological Answer :
- Reaction Monitoring : Use in situ techniques like ReactIR to identify bottlenecks (e.g., intermediate degradation).
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling of thiophene/furan rings .
- Process Optimization : Apply design of experiments (DoE) to vary temperature, stoichiometry, and solvent polarity systematically .
Data Analysis and Theoretical Frameworks
Q. How should researchers link experimental findings to broader theoretical frameworks?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Corrogate electronic effects of fluorine substituents with bioactivity trends. For instance, the electron-withdrawing nature of fluorine may enhance binding to electrophilic enzyme pockets .
- Conceptual Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for functionalization .
Q. What statistical methods are appropriate for analyzing dose-response data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
